molecular formula C35H44F3N5O4 B13138846 Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13138846
M. Wt: 655.7 g/mol
InChI Key: WXYGEADDODSQLQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and a cyclopropyl ring.

Preparation Methods

The synthesis of Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves several steps. The synthetic route typically includes the following stages:

    Formation of the cyclopropyl ring: This step involves the cyclopropanation of a suitable precursor.

    Introduction of the phenylamino group: This is achieved through a nucleophilic substitution reaction.

    Formation of the pyrimidin-2-ylamino group: This involves the reaction of a pyrimidine derivative with an appropriate amine.

    Attachment of the isopropoxy and methylphenyl groups: These groups are introduced through alkylation reactions.

    Formation of the piperidine ring: This is achieved through a cyclization reaction.

    Introduction of the tert-butyl carboxylate group: This final step involves the esterification of the piperidine derivative with tert-butyl chloroformate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs.

Chemical Reactions Analysis

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions. Its multiple functional groups allow it to interact with various biological targets.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine core but lacks the cyclopropyl and pyrimidin-2-ylamino groups.

    Tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the trifluoromethyl and isopropoxy groups.

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the phenylamino and pyrimidin-2-ylamino groups.

The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C35H44F3N5O4

Molecular Weight

655.7 g/mol

IUPAC Name

tert-butyl 4-[4-[[4-[2-[1-(hydroxymethyl)cyclopropyl]anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate

InChI

InChI=1S/C35H44F3N5O4/c1-21(2)46-29-18-24(23-11-15-43(16-12-23)32(45)47-33(4,5)6)22(3)17-28(29)41-31-39-19-26(35(36,37)38)30(42-31)40-27-10-8-7-9-25(27)34(20-44)13-14-34/h7-10,17-19,21,23,44H,11-16,20H2,1-6H3,(H2,39,40,41,42)

InChI Key

WXYGEADDODSQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)C(F)(F)F

Origin of Product

United States

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